Cas no 1806232-37-0 (Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate)

Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate structure
1806232-37-0 structure
商品名:Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate
CAS番号:1806232-37-0
MF:C9H7F3INO3
メガワット:361.056465387344
CID:4836032

Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate
    • インチ: 1S/C9H7F3INO3/c1-4-6(13)5(8(15)16-2)3-14-7(4)17-9(10,11)12/h3H,1-2H3
    • InChIKey: PSTHCBUTQMWZGC-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C(=O)OC)=CN=C(C=1C)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 287
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 48.4

Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029090866-1g
Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate
1806232-37-0 97%
1g
$1,534.70 2022-03-31

Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報

Research Briefing on Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1806232-37-0)

In recent years, the compound Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate (CAS: 1806232-37-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic pyridine derivative, characterized by its trifluoromethoxy and iodo substituents, has emerged as a promising scaffold for the development of novel bioactive molecules. The unique electronic and steric properties imparted by these functional groups make it a versatile intermediate in medicinal chemistry, particularly in the synthesis of potential drug candidates targeting various diseases.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate in the construction of kinase inhibitors. The researchers employed a palladium-catalyzed cross-coupling strategy to functionalize the iodo group, enabling the introduction of diverse pharmacophores. The resulting compounds exhibited potent inhibitory activity against a panel of tyrosine kinases, with IC50 values in the low nanomolar range. Molecular docking studies revealed that the trifluoromethoxy group plays a critical role in enhancing binding affinity through hydrophobic interactions with the kinase ATP-binding pocket.

Another significant application of this compound was reported in the field of agrochemicals. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its use as a key intermediate in the synthesis of novel pyridine-based herbicides. The introduction of the trifluoromethoxy group was found to improve the metabolic stability and soil persistence of the final herbicide molecules, while the iodo substituent served as a handle for further structural diversification. Field trials showed that these derivatives exhibited excellent weed control efficacy at low application rates, highlighting their potential as environmentally friendly alternatives to existing herbicides.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate. A 2023 paper in Organic Process Research & Development described a scalable, one-pot procedure starting from commercially available 3-methyl-2-(trifluoromethoxy)pyridine. This improved method achieved an overall yield of 78% while reducing the number of purification steps and minimizing waste generation, addressing important considerations for industrial-scale production.

In the realm of radiopharmaceuticals, researchers have explored the potential of this compound as a precursor for PET tracer development. The iodo substituent provides an ideal site for radioiodination, while the ester functionality allows for straightforward conversion to various amide derivatives. Preliminary in vivo studies with 124I-labeled analogs have shown promising tumor-targeting properties in animal models of cancer, suggesting potential applications in diagnostic imaging.

As research continues to uncover new applications for Methyl 4-iodo-3-methyl-2-(trifluoromethoxy)pyridine-5-carboxylate, its importance as a versatile building block in chemical biology and drug discovery is becoming increasingly apparent. Future directions may include exploration of its use in PROTAC design, covalent inhibitor development, and as a scaffold for fragment-based drug discovery. The compound's unique combination of reactivity and stability positions it as a valuable tool for medicinal chemists seeking to address challenging biological targets.

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